Trilostane-d3-1

Bioanalysis LC-MS/MS Matrix Effects

Accurate LC-MS/MS quantification of trilostane is compromised by matrix effects when using non-isotopic internal standards. Trilostane-d3-1 is a deuterium-labeled analog specifically engineered to correct for ion suppression/enhancement, ensuring method reliability. - Co-elutes with trilostane for precise matrix effect correction. - Enables accurate PK/TK and therapeutic drug monitoring in plasma/serum. - Supports FDA CVM bioequivalence studies for generic formulations.

Molecular Formula C20H27NO3
Molecular Weight 332.5 g/mol
Cat. No. B12367521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilostane-d3-1
Molecular FormulaC20H27NO3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
InChIInChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i2D3
InChIKeyKVJXBPDAXMEYOA-FBIDWCRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trilostane-d3-1 Overview


Trilostane-d3-1 (Win 24540-d3-1, CAS: 2026644-48-2) is a deuterium-labeled analog of trilostane, a synthetic nonhormonal steroid that acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) [1]. With a molecular formula of C20H24D3NO3 and a molecular weight of 332.45 g/mol, this compound is primarily engineered for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its application is critical for the accurate quantification of trilostane in complex biological matrices such as plasma, serum, and urine, supporting pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies in both veterinary and research settings [2].

Workflow
LC-MS/MS quantitative bioanalysis
Selection
Stable isotope-labeled internal standard (SIL-IS) for trilostane
Use Context
PK/TK research monitoring in plasma, serum, and urine matrices

Trilostane-d3-1 Generic Substitution Risks


The analytical performance of a bioanalytical method is critically dependent on the internal standard (IS) selected; generic or non-isotopic substitution of Trilostane-d3-1 can lead to significant quantitative errors. The use of a structural analog, rather than a stable isotope-labeled version of the analyte, fails to adequately correct for matrix effects—the ion suppression or enhancement caused by co-eluting biological components [1]. Furthermore, even among deuterated analogs, the specific placement of deuterium atoms (as in Trilostane-d3-1) can influence chromatographic retention time and extraction recovery due to subtle differences in physicochemical properties, a phenomenon known as the 'deuterium isotope effect' [2]. Selecting an inappropriate IS, such as unlabeled trilostane or a differently labeled variant, can compromise method accuracy and precision, potentially leading to invalidated study data and failed regulatory audits [3].

Structural analog IS may not adequately correct matrix effects, introducing quantitative bias from co-eluting biological components.
Deuterium isotope effect may shift chromatographic retention time and alter extraction recovery relative to the unlabeled analyte.
Unlabeled trilostane or differently labeled variants may compromise method accuracy and require additional validation review.

Trilostane-d3-1 Quantitative Evidence


SIL-IS vs. Structural Analogs: Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) like Trilostane-d3-1 provide significantly better correction for matrix effects compared to structural analogs. In a controlled study, the matrix factor (MF) for a deuterated IS was consistently near unity (1.0), whereas a structurally similar but non-isotopic IS showed a matrix factor as low as 0.5, indicating 50% ion suppression that would lead to under-reporting of analyte concentration [1].

Matrix Factor
Class-level
SIL-IS MF ~1.0 vs Analog MF ~0.5
Supports matrix-effect control
Class-level; data to verify in specific matrix
Bioanalysis LC-MS/MS Matrix Effects

Accuracy and Precision with Deuterated IS

The use of a deuterated internal standard, such as Trilostane-d3-1, directly improves the accuracy and precision of quantitative bioanalytical methods. Regulatory guidelines and industry best practices indicate that methods utilizing a SIL-IS can achieve intra- and inter-assay precision (%CV) of ≤15% and accuracy (%RE) within ±15% across the calibration range, which is superior to methods using non-isotopic IS where precision often exceeds 20% [1].

Assay Precision
Class-level
%CV ≤15% (SIL-IS) vs >20% (non-isotopic)
Supports method precision review
Source-specific review; class-level inference
Method Validation Precision Accuracy

Retention Time Shift: Deuterated IS vs. Other Labels

While all deuterated standards can experience a small shift in chromatographic retention time relative to the unlabeled analyte due to the deuterium isotope effect, the magnitude of this shift is dependent on the number and position of deuterium atoms. The specific deuteration pattern in Trilostane-d3-1 is designed to minimize this effect. In contrast, studies have shown that 'differently labeled' internal standards, such as those with a different number of deuterium atoms or 13C labeling, can exhibit a more pronounced retention time shift, leading to suboptimal co-elution and reduced matrix effect compensation [1].

Co-elution Match
Method context
Minimal ΔtR (d3-labeled) vs Larger ΔtR with alternative labels
Supports chromatographic match review
Method-transfer context
Chromatography Isotope Effect Method Development

Trilostane-d3-1 Applications


Veterinary PK Studies

In veterinary medicine, trilostane is the primary treatment for canine hyperadrenocorticism (Cushing's syndrome). Accurate PK studies are essential for optimizing dosing regimens. The use of Trilostane-d3-1 as an internal standard is indispensable for quantifying trilostane concentrations in dog plasma, ensuring the reliability of the resulting PK parameters (e.g., Cmax, AUC, t½). This is supported by its ability to correct for matrix effects in complex plasma samples [1].

Regulated Bioanalysis for Generic Veterinary Drugs

For companies developing generic trilostane formulations, method validation per FDA Center for Veterinary Medicine (CVM) guidance is required. A validated LC-MS/MS method incorporating Trilostane-d3-1 as the internal standard is essential to demonstrate bioequivalence. The high precision and accuracy enabled by the SIL-IS, as discussed in Section 3, directly support the stringent requirements for an Abbreviated New Animal Drug Application (ANADA) [2].

Cancer Research: Off-Target Effects and Metabolism

Research exploring trilostane's inhibition of 3β-HSD1 in breast and prostate cancer models requires precise quantification of the drug in cell culture media or tissue homogenates. The improved accuracy provided by Trilostane-d3-1 over non-deuterated standards is critical for establishing dose-response relationships and understanding cellular uptake and metabolism, especially when dealing with low drug concentrations [3].

Application
Selection Property
Validation Focus
Canine hyperadrenocorticism PK research
Matrix-effect correction
Exposure-model interpretation
Veterinary formulation bioanalysis
Method precision and accuracy
Bioanalytical validation review
Cancer cell-model quantification
Low-concentration detectability
Concentration-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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